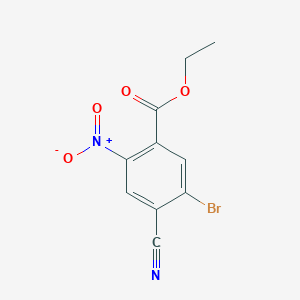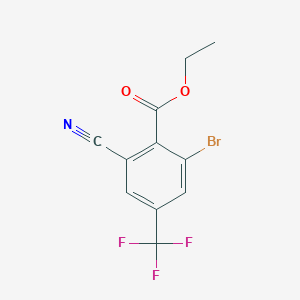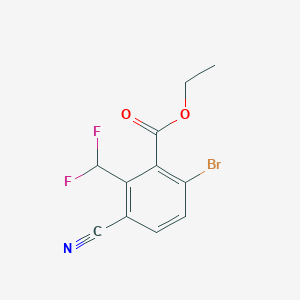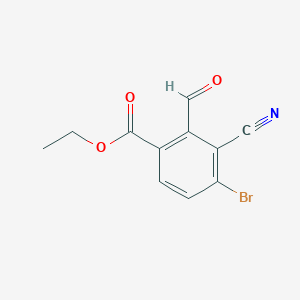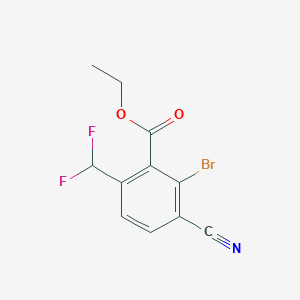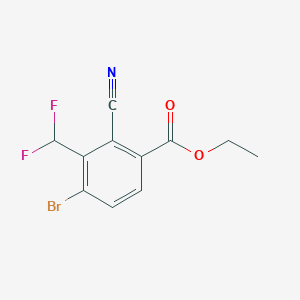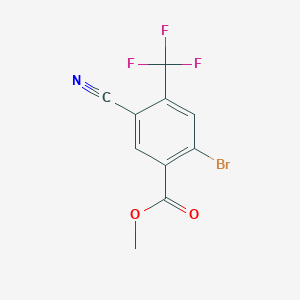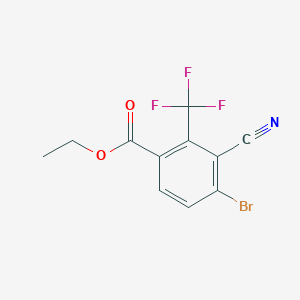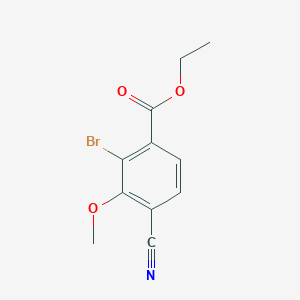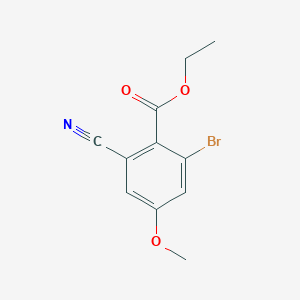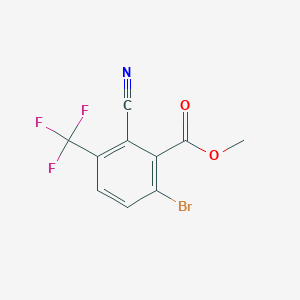![molecular formula C9H10N4O3 B1414506 6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1211450-09-7](/img/structure/B1414506.png)
6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Vue d'ensemble
Description
The compound “6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines consists of a pyrimidine ring fused with a 1,2,4-triazole ring . The specific structure of “6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines would depend on the specific functional groups present in the molecule . Without specific information on “6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one”, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(1-Hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” would depend on its specific structure. Generally, [1,2,4]triazolo[1,5-a]pyrimidines are stable compounds .Applications De Recherche Scientifique
Rearrangement and Structural Analysis
- The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction has been studied. This research, involving similar compounds, contributes to the understanding of structural transformations in this class of compounds (Lashmanova et al., 2019).
Cyclisation and Ring-Chain Isomerism
- Studies on the cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole have led to the discovery of ring-chain isomerisation in solution, providing insights into the dynamic behavior of these compounds (Pryadeina et al., 2008).
Synthesis and Antimicrobial Activity
- Research has been conducted on the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines and their antimicrobial activity. These studies contribute to the potential medicinal applications of triazolopyrimidines (El-Agrody et al., 2001).
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored, indicating their potential use in fighting microbial infections (El‐Kazak & Ibrahim, 2013).
Three-Component Synthesis
- A three-component synthesis method has been developed for certain [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the versatility and efficiency of synthesizing these compounds (Ranjbar‐Karimi et al., 2010).
Synthetic Methods for Triazolopyrimidines
- Conventional synthetic methods for creating 1,2,4-triazolo[1,5-a]pyrimidines have been examined, contributing to the broader understanding of the chemical synthesis of these compounds (Scapin et al., 2013).
Medicinal Perspectives
- An overview of synthetic and medicinal perspectives of [1,2,4]Triazolo[1,5‐a]pyrimidine scaffolds has been provided, highlighting their potential in various pharmacological applications, including as anticancer and antimicrobial agents (Merugu, Cherukupalli, & Karpoormath, 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5(14)6-3-10-9-11-7(4-16-2)12-13(9)8(6)15/h3,14H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYZJXQZYZYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=NC2=NC(=NN2C1=O)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136865197 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



